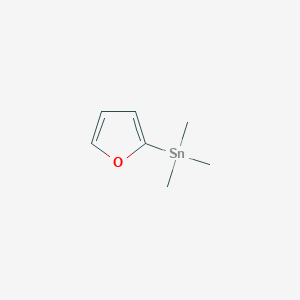2-Trimethylstannylfuran
CAS No.:
Cat. No.: VC13882783
Molecular Formula: C7H12OSn
Molecular Weight: 230.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12OSn |
|---|---|
| Molecular Weight | 230.88 g/mol |
| IUPAC Name | furan-2-yl(trimethyl)stannane |
| Standard InChI | InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; |
| Standard InChI Key | XARAKXAOSOBLBZ-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=CC=CO1 |
Introduction
Chemical Identity and Structural Characteristics
2-Trimethylstannylfuran, also known as trimethyl(2-furyl)stannane, is an organometallic compound characterized by a furan ring substituted with a trimethyltin group at the 2-position. Its molecular structure combines the aromaticity of furan with the reactivity of the tin moiety, making it a versatile reagent. Key identifiers include:
The compound’s structure enables participation in palladium-catalyzed coupling reactions, where the trimethylstannyl group acts as a leaving site for bond formation .
Synthesis and Optimization Strategies
The synthesis of 2-trimethylstannylfuran typically involves stannylation reactions. A common approach is the Stille coupling methodology, where furan derivatives react with trimethyltin chloride under controlled conditions:
-
Direct Arylation: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of furan with aryl halides in the presence of trimethyltin reagents. This method, adapted from similar syntheses , yields mono-substituted products with high regioselectivity.
-
Lithiation-Stannylation: Furan undergoes lithiation at the 2-position using n-butyllithium, followed by quenching with trimethyltin chloride. This route requires anhydrous conditions and temperatures below −78°C to prevent side reactions.
Optimization Notes:
-
Reaction yields improve under inert atmospheres (argon/nitrogen) to prevent oxidation of tin intermediates.
-
Solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize organolithium intermediates .
Applications in Organic Synthesis and Pharmaceuticals
Cross-Coupling Reactions
2-Trimethylstannylfuran is pivotal in Stille cross-couplings, enabling the construction of biaryl and heteroaryl systems. For example:
-
Antibacterial Agent Development: Researchers have utilized stannyl furans to synthesize dicationic bisguanidine-arylfuran derivatives, which exhibit activity against Gram-negative bacteria (EC₅₀ values < 10 µM) .
-
Natural Product Synthesis: The compound serves as a building block for polysubstituted furans found in bioactive natural products, such as antimicrobial alkaloids.
Materials Science
Organotin-furan hybrids are explored for:
-
Conductive Polymers: Tin’s metalloid properties enhance electron delocalization in π-conjugated systems.
-
Catalysis: Tin centers in coordination polymers act as Lewis acid catalysts in esterification and oxidation reactions .
Mechanistic Insights: Role in Bond Formation
The reactivity of 2-trimethylstannylfuran stems from the trimethylstannyl group’s ability to participate in transmetallation steps during palladium-catalyzed reactions. A simplified mechanism involves:
-
Oxidative Addition: Pd⁰ reacts with an aryl halide to form a PdII intermediate.
-
Transmetallation: The stannyl group transfers to PdII, displacing the halide.
-
Reductive Elimination: PdII releases the coupled product, regenerating Pd⁰ .
This pathway underscores the compound’s utility in constructing complex architectures with minimal byproducts.
| Hazard | Precaution |
|---|---|
| Toxicity (H301, H312) | Use gloves and fume hoods |
| Moisture Sensitivity | Store under argon at 2–8°C |
| Flammability (Flash Point 76°F) | Avoid open flames/sparks |
Disposal must follow hazardous waste regulations due to tin’s environmental persistence .
Recent Research Advancements
Antibacterial Drug Discovery
A 2022 study demonstrated that stannyl furan derivatives, including 2-trimethylstannylfuran, are precursors to bisguanidine compounds with potent activity against Escherichia coli and Pseudomonas aeruginosa . Modifications to the aryl group (e.g., nitro or cyano substituents) enhanced membrane penetration and target binding.
Sustainable Synthesis Methods
Recent efforts focus on reducing tin waste via:
-
Catalytic Recycling: Palladium nanoparticles recover tin byproducts, improving atom economy .
-
Microwave-Assisted Reactions: Reduced reaction times (30 minutes vs. 24 hours) minimize decomposition risks .
Comparative Analysis with Analogous Compounds
| Compound | Structure | Applications |
|---|---|---|
| 2-Tri-n-butylstannylfuran | C₁₆H₃₀OSn | Agrochemical intermediates |
| 2-Trimethylsiloxyfuran | C₇H₁₂O₂Si | Protecting group in synthesis |
2-Trimethylstannylfuran’s smaller tin group offers superior reactivity in cross-couplings compared to bulkier analogs, albeit with increased toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume